molecular formula C15H21ClN2O2 B4431010 1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine

1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine

Cat. No. B4431010
M. Wt: 296.79 g/mol
InChI Key: FFFIEWGIEPJSAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It is a derivative of vigabatrin, an antiepileptic drug that is no longer used due to its adverse effects on vision. CPP-115 has been found to be a potent inhibitor of the enzyme GABA aminotransferase, which plays a key role in the metabolism of the neurotransmitter GABA.

Scientific Research Applications

1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine has been investigated for its potential therapeutic applications in several areas, including epilepsy, addiction, and anxiety disorders. In preclinical studies, this compound has been shown to increase brain levels of GABA, which has anticonvulsant and anxiolytic effects. It has also been found to reduce drug-seeking behavior in animal models of addiction.

Mechanism of Action

The mechanism of action of 1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine involves inhibition of GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA, which is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. This leads to anticonvulsant and anxiolytic effects, as well as a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to increase brain levels of GABA, which has several biochemical and physiological effects. GABA is an inhibitory neurotransmitter that regulates neuronal activity by reducing the excitability of neurons. This leads to anticonvulsant and anxiolytic effects, as well as a reduction in drug-seeking behavior. In addition, GABA is involved in the regulation of sleep, mood, and cognition.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine in lab experiments is its specificity for GABA aminotransferase. This allows researchers to selectively manipulate GABA levels in the brain, which can be useful for studying the role of GABA in various physiological and pathological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[2-(2-chlorophenoxy)propanoyl]-4-ethylpiperazine. One area of interest is its potential therapeutic applications in epilepsy, anxiety disorders, and addiction. Another area of interest is the development of more potent and selective inhibitors of GABA aminotransferase. In addition, further research is needed to understand the long-term effects of this compound on brain function and behavior.

properties

IUPAC Name

2-(2-chlorophenoxy)-1-(4-ethylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-3-17-8-10-18(11-9-17)15(19)12(2)20-14-7-5-4-6-13(14)16/h4-7,12H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFIEWGIEPJSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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